2-(Azepan-1-yl)ethanamine dihydrochloride 2-(Azepan-1-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 300578-40-9
VCID: VC3372494
InChI: InChI=1S/C8H18N2.2ClH/c9-5-8-10-6-3-1-2-4-7-10;;/h1-9H2;2*1H
SMILES: C1CCCN(CC1)CCN.Cl.Cl
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol

2-(Azepan-1-yl)ethanamine dihydrochloride

CAS No.: 300578-40-9

Cat. No.: VC3372494

Molecular Formula: C8H20Cl2N2

Molecular Weight: 215.16 g/mol

* For research use only. Not for human or veterinary use.

2-(Azepan-1-yl)ethanamine dihydrochloride - 300578-40-9

Specification

CAS No. 300578-40-9
Molecular Formula C8H20Cl2N2
Molecular Weight 215.16 g/mol
IUPAC Name 2-(azepan-1-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H18N2.2ClH/c9-5-8-10-6-3-1-2-4-7-10;;/h1-9H2;2*1H
Standard InChI Key DEVDAVLTWZGNTC-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CCN.Cl.Cl
Canonical SMILES C1CCCN(CC1)CCN.Cl.Cl

Introduction

Chemical Identity and Structure

2-(Azepan-1-yl)ethanamine dihydrochloride is characterized by specific chemical identifiers that distinguish it from related compounds. The compound consists of an azepane ring (a seven-membered saturated heterocycle containing nitrogen) connected to an ethanamine group, with the amine groups protonated and paired with chloride counterions in the dihydrochloride salt form.

Basic Chemical Information

The key chemical identifiers for this compound are summarized in the following table:

ParameterValue
CAS Number300578-40-9
Molecular FormulaC₈H₂₀Cl₂N₂
Molecular Weight215.16 g/mol
IUPAC Name2-(azepan-1-yl)ethanamine;dihydrochloride
Standard InChIInChI=1S/C8H18N2.2ClH/c9-5-8-10-6-3-1-2-4-7-10;;/h1-9H2;2*1H
Standard InChIKeyDEVDAVLTWZGNTC-UHFFFAOYSA-N
SMILESC1CCCN(CC1)CCN.Cl.Cl
PubChem Compound ID46738145

The core structure consists of the free base 2-(Azepan-1-yl)ethanamine (CAS: 51388-00-2), which has a molecular weight of 142.24 g/mol and formula C₈H₁₈N₂ . The dihydrochloride salt forms when both nitrogen atoms are protonated and paired with chloride counterions.

Related Salt Forms

It's worth noting that the monohydrochloride form also exists as a distinct chemical entity:

ParameterValue for Hydrochloride Form
CAS Number1246494-93-8
Molecular FormulaC₈H₁₉ClN₂
Molecular Weight178.7 g/mol

The monohydrochloride form has one fewer chloride counterion compared to the dihydrochloride salt .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(Azepan-1-yl)ethanamine dihydrochloride is essential for its proper handling, storage, and application in research settings.

Physical Properties

The physical properties of this compound are largely determined by its salt form. While specific data for the dihydrochloride salt is limited in the search results, we can infer certain properties based on related compounds:

PropertyValueNotes
Physical StateSolidTypical for amine hydrochloride salts
SolubilityHighly soluble in waterCharacteristic of hydrochloride salts
Storage ConditionsCool, dry placeAs recommended for the hydrochloride form
StabilityGenerally stableWhen properly stored

For comparison, the free base form (2-(Azepan-1-yl)ethanamine) has the following physical properties:

PropertyValue
Boiling Point211.5 °C at 760 mmHg
Density0.908 g/cm³
LogP1.45930

These properties of the free base provide insight into the fundamental characteristics of the core structure .

Chemical Reactivity

2-(Azepan-1-yl)ethanamine dihydrochloride contains two reactive amine groups that can participate in various chemical reactions:

  • The tertiary amine within the azepane ring can act as a nucleophile in substitution reactions

  • The primary amine group can undergo reactions typical of primary amines, including:

    • Acylation reactions

    • Alkylation

    • Formation of imines

    • Peptide coupling

The dihydrochloride salt form generally exhibits enhanced stability compared to the free base, with reduced nucleophilicity due to protonation of the amine groups.

Synthesis Methods

The synthesis of 2-(Azepan-1-yl)ethanamine dihydrochloride typically involves a multi-step process, starting with the preparation of the free base followed by salt formation.

Primary Synthetic Route

The compound is synthesized through the reaction of azepane with ethanamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The general synthetic approach can be outlined as follows:

  • Nucleophilic substitution reaction between azepane and a suitable ethanamine precursor (often a halogenated derivative)

  • Purification of the free base intermediate

  • Salt formation through careful addition of hydrochloric acid

  • Isolation and purification of the dihydrochloride salt

This approach yields the desired compound with typical purity levels at or above 95%, suitable for research applications.

Alternative Methods

While the search results don't explicitly detail alternative synthetic routes, common approaches to similar structures often include:

  • Reductive amination reactions between azepane and appropriate aldehydes

  • Ring expansion of smaller heterocycles to form the azepane moiety

  • Reduction of corresponding amides or nitriles to obtain the required amine functionalities

These alternative methods may offer advantages in terms of yield, purity, or starting material availability depending on the specific research context.

Applications and Research Use

2-(Azepan-1-yl)ethanamine dihydrochloride has found various applications in chemical research, particularly in pharmaceutical development and as a building block in organic synthesis.

Pharmaceutical Research

The compound serves as a versatile intermediate in pharmaceutical research due to its structural features:

  • The azepane ring provides a rigid scaffold that can influence the three-dimensional orientation of other functional groups

  • The primary amine offers a convenient point for further derivatization

  • The dihydrochloride salt form provides enhanced stability and solubility for certain applications

In pharmaceutical development, compounds containing the azepane structural element are of interest for their potential biological activities across multiple therapeutic areas.

Organic Synthesis Applications

As a building block in organic synthesis, 2-(Azepan-1-yl)ethanamine dihydrochloride provides a convenient route to more complex molecules:

  • The compound can be used to introduce the azepane ring into larger structures

  • The primary amine functionality allows for selective reactions to build molecular complexity

  • The dihydrochloride salt form can be readily converted to the free base as needed for subsequent chemistry

One specific application mentioned in the search results is its use in the preparation of nanodrugs, specifically in research related to T cell-mediated targeted delivery systems . The compound, referred to as AzE in this context, was obtained from J&K Chemical Reagent Co (Beijing, China) for this research application.

Related Compounds

Understanding the relationship between 2-(Azepan-1-yl)ethanamine dihydrochloride and structurally similar compounds provides context for its place in chemical space.

Free Base and Alternative Salt Forms

As previously discussed, related forms include:

  • 2-(Azepan-1-yl)ethanamine (free base, CAS: 51388-00-2)

  • 2-(Azepan-1-yl)ethanamine hydrochloride (monohydrochloride salt, CAS: 1246494-93-8)

These different forms may be preferred for specific applications based on solubility, stability, or reactivity requirements.

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